molecular formula C18H23N3O3S2 B12467364 ethyl 2-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12467364
M. Wt: 393.5 g/mol
InChI Key: UPELQGRQQDKWEE-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a thiazole ring, a benzothiophene core, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzothiophene core. The final steps involve the formation of the ester group and the acetamido linkage. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 2-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a thiazole ring, benzothiophene core, and ester functional group.

Properties

Molecular Formula

C18H23N3O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-[[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H23N3O3S2/c1-4-24-17(23)15-12-7-5-6-8-13(12)26-16(15)21-14(22)9-19-18-20-10(2)11(3)25-18/h4-9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

UPELQGRQQDKWEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNC3=NC(=C(S3)C)C

Origin of Product

United States

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